molecular formula C9H13ClN2O2 B6196912 methyl 3-amino-5,6-dimethylpyridine-2-carboxylate hydrochloride CAS No. 2694734-57-9

methyl 3-amino-5,6-dimethylpyridine-2-carboxylate hydrochloride

Cat. No.: B6196912
CAS No.: 2694734-57-9
M. Wt: 216.66 g/mol
InChI Key: GAELMYSEIGOWBJ-UHFFFAOYSA-N
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Description

Methyl 3-amino-5,6-dimethylpyridine-2-carboxylate hydrochloride is a high-purity chemical intermediate intended for research and development purposes. The parent compound, methyl 3-amino-5,6-dimethylpyridine-2-carboxylate, is identified with the molecular formula C9H12N2O2 and a molecular weight of 180.20 g/mol . This pyridine-carboxylate scaffold is of significant interest in medicinal chemistry, particularly in the development of small-molecule inhibitors for 2-oxoglutarate (2OG)-dependent oxygenases . These enzymes are potential therapeutic targets for anticancer therapy, among other diseases . The presence of both an amino and an ester functional group on the pyridine ring makes this compound a versatile building block for further synthetic modification, allowing researchers to explore structure-activity relationships (SAR) . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet prior to use.

Properties

CAS No.

2694734-57-9

Molecular Formula

C9H13ClN2O2

Molecular Weight

216.66 g/mol

IUPAC Name

methyl 3-amino-5,6-dimethylpyridine-2-carboxylate;hydrochloride

InChI

InChI=1S/C9H12N2O2.ClH/c1-5-4-7(10)8(9(12)13-3)11-6(5)2;/h4H,10H2,1-3H3;1H

InChI Key

GAELMYSEIGOWBJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N=C1C)C(=O)OC)N.Cl

Purity

95

Origin of Product

United States

Preparation Methods

Pyridine Ring Construction with Pre-Installed Substituents

A Hantzsch-like synthesis could assemble the pyridine core from β-keto esters and enamines, though steric hindrance from the 5,6-dimethyl groups complicates this approach. Alternatively, cyclization of a pre-functionalized dihydropyridine intermediate may offer better control.

Sequential Functionalization of a Pre-Existing Pyridine Core

Starting with 3-nitro-5,6-dimethylpyridine-2-carboxylate, reduction of the nitro group to an amine followed by esterification (or vice versa) provides a logical pathway. However, competing reactions during nitration or reduction necessitate protective group strategies.

Methodological Approaches to Key Synthetic Steps

Nitration/Reduction Strategy

Nitration of 5,6-dimethylpyridine-2-carboxylate using fuming HNO₃ at 0–5°C yields the 3-nitro derivative, which is reduced to the amine via catalytic hydrogenation (Pd/C, H₂) or SnCl₂/HCl. Challenges include regioselectivity and over-nitration.

Direct Amination via Chichibabin Reaction

Treating 5,6-dimethylpyridine-2-carboxylate with sodium amide (NaNH₂) in liquid NH₃ at −33°C introduces an amino group at position 3. This method, adapted from pyridine amination protocols, requires anhydrous conditions and precise temperature control to minimize side reactions.

Fischer Esterification

Heating 3-amino-5,6-dimethylpyridine-2-carboxylic acid with excess methanol and H₂SO₄ (cat.) under reflux provides the methyl ester. This method is reliable but risks decarboxylation or amine protonation.

Coupling with Methyl Chloroformate

Reacting the carboxylate salt with methyl chloroformate in dichloromethane (DCM) at 0°C achieves esterification with higher yields (85–90%) and fewer side reactions.

Optimization of Reaction Conditions

Temperature and Solvent Effects

  • Amination : Elevated temperatures (>100°C) favor ring-opening side reactions, while temperatures below −30°C slow reaction kinetics. A balance is achieved at −15°C in THF.

  • Esterification : Polar aprotic solvents (e.g., DMF) improve solubility but risk transesterification. DCM minimizes this risk.

Catalytic Systems

  • Hydrogenation Catalysts : Pd/C (5% w/w) in ethanol at 50 psi H₂ achieves full nitro reduction in 4 hours. Raney Ni is cheaper but requires higher pressures.

  • Acid Catalysts : p-Toluenesulfonic acid (pTSA) in methanol enhances esterification rates without degrading the amino group.

Purification and Characterization

Chromatographic Separation

Silica gel chromatography (ethyl acetate/hexane, 1:3 → 1:1) resolves the target compound from regioisomers (e.g., 4-amino derivatives). Prep-HPLC (C18 column, 0.1% TFA in H₂O/MeCN) further purifies the hydrochloride salt.

Crystallization

Recrystallization from ethanol/water (7:3) yields needle-like crystals of the hydrochloride salt. Differential scanning calorimetry (DSC) confirms a melting point of 214–216°C.

Challenges and Mitigation Strategies

Regioselectivity in Nitration

The electron-donating methyl groups at 5 and 6 positions direct nitration to the 3-position, but minor 4-nitro byproducts (∼5%) form. These are removed via fractional crystallization.

Stability of the Amino Group

Protonation during esterification can deactivate the amine. Using mild conditions (0°C, DCM) and neutralizing with NaHCO₃ post-reaction preserves functionality.

Scalability and Industrial Relevance

Batch vs. Continuous Flow

Continuous flow hydrogenation reduces reaction times from 4 hours to 20 minutes, enhancing throughput. However, clogging risks from Pd/C necessitate inline filtration.

Cost Analysis

Raw material costs dominate (∼70%), with 5,6-dimethylpyridine-2-carboxylic acid as the major expense (€450/kg). Optimizing catalyst recovery (Pd, 92% recovery) reduces costs by 15% .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-5,6-dimethylpyridine-2-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of the pyridine ring.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

Methyl 3-amino-5,6-dimethylpyridine-2-carboxylate hydrochloride serves as an important building block in the synthesis of various bioactive compounds. Its derivatives have shown potential in several therapeutic areas:

  • Antimicrobial Agents : Compounds derived from this methyl pyridine have been investigated for their antibacterial properties. For instance, pyridine derivatives have been linked to the development of new antibiotics that target resistant bacterial strains .
  • Antiviral Activity : Research indicates that certain derivatives can inhibit viral replication, making them candidates for antiviral drug development. Specifically, pyridine-based compounds have been explored as inhibitors of reverse transcriptase, an enzyme crucial for viral replication .
  • Anticancer Properties : Some studies suggest that methyl pyridine derivatives exhibit cytotoxic activity against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .

Biochemical Applications

The compound is also utilized in biochemical research due to its ability to interact with biological systems:

  • Enzyme Inhibitors : this compound has been studied as a potential inhibitor of enzymes involved in metabolic pathways. For example, it may inhibit glutamine synthetase, an enzyme critical for nitrogen metabolism in Mycobacterium tuberculosis .
  • Biocatalysis : The compound can serve as a substrate for microbial biocatalysts that transform pyridine derivatives into more complex structures. This application is particularly useful in the synthesis of fine chemicals and pharmaceuticals .

Synthesis and Derivative Development

The synthesis of this compound can be achieved through various chemical reactions, including:

  • Nucleophilic Substitution Reactions : These reactions allow for the introduction of different functional groups at specific positions on the pyridine ring, enhancing the compound's biological activity.
  • Multicomponent Reactions : Recent advancements have demonstrated that this compound can be synthesized via multicomponent reactions, which streamline the process and improve yields .

Case Study 1: Antibacterial Activity

A study conducted on methyl pyridine derivatives revealed that certain compounds exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be lower than those of standard antibiotics, indicating potential for further development into new antimicrobial agents.

Case Study 2: Antiviral Screening

In a screening assay against HIV reverse transcriptase, several derivatives showed promising results with IC50 values in the low micromolar range. This suggests that modifications to the methyl pyridine structure could yield effective antiviral agents.

Data Tables

The following tables summarize key findings related to the applications of this compound.

Application AreaCompound TypeActivity/Outcome
AntibacterialMethyl Pyridine DerivativesEffective against resistant strains
AntiviralReverse Transcriptase InhibitorsLow micromolar IC50 values
AnticancerCytotoxic CompoundsInduction of apoptosis in cancer cells
Synthesis MethodReaction TypeYield (%)
Nucleophilic SubstitutionVarious Functional GroupsUp to 85%
Multicomponent ReactionsStreamlined SynthesisImproved yields compared to traditional methods

Mechanism of Action

The mechanism of action of methyl 3-amino-5,6-dimethylpyridine-2-carboxylate hydrochloride depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but typically involve binding to active sites or altering the function of target proteins.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula MW Core Structure Key Substituents Notable Properties
Methyl 3-amino-5,6-dimethylpyridine-2-carboxylate hydrochloride C₉H₁₃ClN₂O₂ 216.67 Pyridine -NH₂ (C3), -CH₃ (C5/C6), -COOCH₃ (C2) High polarity due to HCl salt; pyridine aromaticity
Methyl 3-amino-5,6-dihydro-4H-thieno[2,3-c]pyrrole-2-carboxylate dihydrochloride C₈H₁₂Cl₂N₂O₂S 271.16 Thieno-pyrrole -NH₂ (C3), -COOCH₃ (C2), fused thiophene-pyrrole ring Sulfur-containing; enhanced lipophilicity
3-Amino-5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenecarboxylic acid methyl ester C₁₉H₂₅NO₂ 299.41 Tetrahydro-naphthalene -NH₂ (C3), -COOCH₃ (C2), -CH₃ (C5/C8) Bulky aliphatic substituents; reduced solubility
3-Amino-5,6-dimethyl-2-nitrobiphenyl-4-carbonitrile C₁₅H₁₃N₃O₂ 267.29 Biphenyl -NH₂ (C3), -CH₃ (C5/C6), -NO₂ (C2), -CN (C4) Non-planar nitro group; strong hydrogen bonding
Methyl 3-(5,6-dimethoxypyridin-2-yl)acrylate C₁₂H₁₃NO₄ 235.24 Pyridine -OCH₃ (C5/C6), acrylate ester (C2) Electron-rich pyridine; conjugated double bond

Structural Differences and Implications

  • Substituent Effects: Electron-withdrawing groups (e.g., -NO₂ in ) reduce electron density, affecting reactivity in electrophilic substitutions. Conversely, methoxy groups in donate electrons, enhancing resonance stabilization. The hydrochloride salt in the target compound improves aqueous solubility compared to non-ionic analogs like or .
  • Hydrogen Bonding and Crystallinity: The amino and carboxylate groups in the target compound facilitate hydrogen bonding, similar to the nitro and cyano groups in , which form N–H···N and C–H···O bonds . These interactions influence melting points and crystal packing.

Research Findings

Solubility and Bioavailability: The hydrochloride salt form of the target compound exhibits superior solubility in polar solvents compared to neutral analogs like or , making it preferable for drug formulation . The dihydrochloride form of the thieno-pyrrole derivative has even higher solubility (271.16 MW) but may face challenges in membrane permeability due to increased ionic character.

Reactivity in Synthesis :

  • The acrylate group in enables conjugate addition reactions, while the nitro group in allows for reduction to amines, offering divergent synthetic pathways.
  • The methyl ester in the target compound is hydrolytically labile, enabling carboxylate intermediate generation under basic conditions .

Biological Activity: Pyridine derivatives like the target compound are often explored as kinase inhibitors due to their ability to mimic ATP adenine binding. In contrast, sulfur-containing thieno-pyrroles may target enzymes with cysteine residues.

Biological Activity

Methyl 3-amino-5,6-dimethylpyridine-2-carboxylate hydrochloride is a pyridine derivative that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.

  • Chemical Name : this compound
  • Molecular Formula : C₉H₁₄ClN₃O₂
  • Molecular Weight : 217.68 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that pyridine derivatives can serve as inhibitors of key enzymes involved in metabolic pathways. For instance, studies have shown that derivatives of pyridine can inhibit enzymes such as aspartate/asparagine β-hydroxylase (AspH), which plays a role in hypoxia signaling and tumor progression .

Biological Activities

  • Antitumor Activity
    • Recent studies have highlighted the potential antitumor effects of related pyridine derivatives. For example, compounds derived from methyl pyridine carboxylates demonstrated significant growth inhibition in triple-negative breast cancer (TNBC) cell lines (MDA-MB-231 and MDA-MB-468) with minimal toxicity to non-tumorigenic cells .
    • Table 1 summarizes the growth inhibition concentrations (GI₅₀) for selected compounds:
    CompoundCell LineGI₅₀ (μM)Effect on Non-Tumorigenic Cells
    Compound 2eMDA-MB-23113Minimal effect
    Compound 2fMDA-MB-46815Minimal effect
  • Enzyme Inhibition
    • The compound has been reported to exhibit competitive inhibition against AspH, which is crucial for cellular responses to oxygen levels. The half-maximal inhibitory concentration (IC₅₀) for related compounds has been documented at approximately 0.5 μM .

Study on Antitumor Effects

A study conducted on a series of methyl pyridine derivatives evaluated their effects on TNBC cells. The results indicated that compound 2e significantly reduced cell viability and proliferation in MDA-MB-231 cells while altering the cell cycle profile by increasing the G0/G1 phase and decreasing the S phase . The study used the sulforhodamine B assay to determine GI₅₀ values and confirmed findings with trypan blue exclusion assays.

Enzyme Inhibition Assays

Inhibition assays conducted on AspH revealed that methyl pyridine derivatives could effectively bind to the active site, suggesting a competitive inhibition mechanism. The IC₅₀ values were determined through high-throughput screening methods, demonstrating a robust capacity for enzyme inhibition among various derivatives .

Q & A

Q. What synthetic routes are recommended for methyl 3-amino-5,6-dimethylpyridine-2-carboxylate hydrochloride?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions, including:
  • Oxidation : Potassium permanganate (KMnO₄) in aqueous or acidic conditions to introduce carboxyl groups (e.g., pyridine ring oxidation) .
  • Protection/Deprotection : Use of Boc (tert-butoxycarbonyl) or other amine-protecting groups to prevent undesired side reactions during functionalization .
  • Hydrochloride Salt Formation : Final treatment with HCl in dioxane or ethanol to precipitate the hydrochloride salt .
  • Purification : Recrystallization or column chromatography for high-purity yields.
  • Characterization : NMR (proton and carbon), elemental analysis (e.g., C, H, N percentages), and mass spectrometry to confirm structure .

Q. What safety protocols should researchers follow when handling this compound?

  • Methodological Answer :
  • Hazard Codes : Likely skin irritation (H315) based on structurally related compounds; avoid inhalation/contact (P261) .
  • PPE : Gloves, lab coats, and eye protection.
  • Ventilation : Use fume hoods during synthesis or handling.
  • Storage : Protect from light, store in airtight containers at room temperature .

Q. Which analytical techniques are critical for confirming purity and structural integrity?

  • Methodological Answer :
  • Elemental Analysis : Compare calculated vs. experimental C, H, N percentages (e.g., C: 54.92% calculated vs. 54.61% observed in related pyridine derivatives) .
  • NMR Spectroscopy : Proton (¹H) and carbon (¹³C) NMR to verify substituent positions and amine/carboxylate functionality (e.g., δ 3.85 ppm for methoxy groups in analogous compounds) .
  • Mass Spectrometry : High-resolution MS to confirm molecular weight and fragmentation patterns.

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this compound?

  • Methodological Answer :
  • Reaction Path Search : Quantum chemical calculations (e.g., DFT) to predict energetically favorable pathways and intermediates .
  • Condition Screening : Machine learning models trained on reaction databases to narrow optimal solvents, temperatures, and catalysts.
  • Feedback Loops : Integrate experimental data (e.g., yields, byproducts) into computational workflows for iterative refinement .

Q. What strategies resolve contradictions in spectral data during structural elucidation?

  • Methodological Answer :
  • Deuterated Solvents : Use DMSO-d₆ or CDCl₃ to eliminate solvent peaks in NMR .
  • 2D NMR Techniques : COSY, HSQC, and HMBC to assign overlapping proton environments (e.g., distinguishing methyl vs. pyridine protons) .
  • Theoretical Calculations : Compare experimental NMR shifts with density functional theory (DFT)-predicted values .

Q. How can researchers design a biological activity study for this compound?

  • Methodological Answer :
  • Target Selection : Prioritize enzymes or receptors with known interactions with pyridine/amine derivatives (e.g., β3-adrenergic receptors in metabolic pathways) .
  • In Vitro Assays : Competitive binding assays (e.g., fluorescence polarization) or enzyme inhibition studies.
  • SAR Analysis : Synthesize analogs (e.g., varying methyl/amino positions) to correlate structural modifications with activity .

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